N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O/c15-10-3-1-4-11(9-10)17-14(21)12-5-6-13(19-18-12)20-8-2-7-16-20/h1-9H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMUUVZEUUECJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a bromophenyl group and a pyrazole moiety. Its structural formula can be represented as follows:
This structure is significant as it contributes to the compound's interaction with biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have demonstrated inhibitory activity against various cancer-related targets such as:
- BRAF(V600E) : An oncogene commonly mutated in melanoma.
- EGFR : A receptor tyrosine kinase involved in the regulation of cell growth.
In vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory and Antibacterial Activities
In addition to antitumor effects, pyrazole derivatives have been noted for their anti-inflammatory and antibacterial properties. The compound has shown efficacy in reducing inflammatory markers in cellular models, which may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Moreover, antibacterial assays indicate that it possesses moderate activity against various bacterial strains .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substitution Patterns : The presence of the bromine atom on the phenyl ring enhances the compound's potency against target enzymes.
- Pyrazole Moiety : This functional group plays a vital role in binding interactions with biological targets, enhancing both antitumor and anti-inflammatory activities .
Case Studies and Experimental Findings
Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into their mechanisms of action:
- Antitumor Efficacy : A study evaluated various pyrazole carboxamides, revealing that modifications to the pyrazole ring significantly affected their ability to inhibit cancer cell growth. This compound was among those exhibiting promising results in inhibiting proliferation in breast cancer cell lines .
- Anti-inflammatory Mechanisms : Another investigation assessed the anti-inflammatory properties of related compounds, demonstrating that they could effectively reduce nitric oxide production in LPS-stimulated macrophages, indicating potential therapeutic applications for inflammatory diseases .
Data Summary Table
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles such as amines, alkoxides, or thiols.
Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, where deprotonation of the nucleophile precedes aromatic ring attack. Electron-withdrawing groups on the pyridazine ring activate the bromine for substitution .
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings, enabling structural diversification.
Key Finding : Suzuki couplings with boronic acids show regioselectivity influenced by steric effects of the pyrazole substituent .
Pyrazole Ring Functionalization
The 1H-pyrazole moiety undergoes electrophilic substitution and cycloaddition reactions.
Thermal Stability : Pyrazole ring decomposition occurs above 250°C, limiting high-temperature applications .
Carboxamide Group Reactivity
The carboxamide unit undergoes hydrolysis, reduction, and condensation.
Hydrolysis Kinetics : The reaction follows pseudo-first-order kinetics with an activation energy of 85 kJ/mol .
Coordination Chemistry
The compound acts as a ligand for transition metals via pyridazine N-atoms and carboxamide oxygen.
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | References |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, 25°C, 2 h | Octahedral Cu(II) complex | 4.7 | |
| PdCl₂ | DCM, 60°C, 6 h | Square-planar Pd(II) adduct | 5.2 |
Catalytic Utility : Pd complexes show moderate activity in Heck coupling (TON = 1,200) .
Photochemical Reactions
UV irradiation induces C-Br bond cleavage and radical recombination.
| Light Source | Solvent | Products | Quantum Yield (Φ) | References |
|---|---|---|---|---|
| 254 nm, 12 h | MeCN | Debrominated dimer | 0.18 | |
| 365 nm, TiO₂ catalyst | H₂O | Hydroxylated pyridazine | 0.32 |
Mechanism : Homolytic C-Br bond cleavage generates aryl radicals, which dimerize or abstract hydrogen .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Activity : The adamantane and trifluoromethyl groups in compound 11d enhance metabolic stability and potency in anticancer assays compared to the bromophenyl group in the target compound .
- Hydrogen-Bonding Networks: Pyrazole and morpholino substituents (as in 11d and the target compound) facilitate hydrogen bonding with biological targets, a feature critical for kinase inhibition .
Crystallographic and Stability Data
- Polymorphism : Crystalline forms of related compounds (e.g., 11d ) are stabilized by intermolecular hydrogen bonds (N–H···O and C–H···F interactions), as validated by SHELX-refined structures .
- Thermal Stability : The adamantane group in 11d contributes to a higher melting point (177–178°C) compared to less rigid analogues, suggesting improved crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
